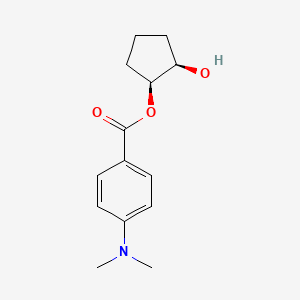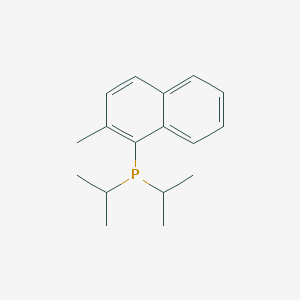![molecular formula C49H72O6 B12580244 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one CAS No. 184843-83-2](/img/structure/B12580244.png)
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is a novel triphenylene-based discotic liquid crystal. This compound is known for its unique optical properties, remarkable photoconductivity, and high charge carrier mobility. Discotic liquid crystals, such as this one, are characterized by their ability to form ordered columnar structures through molecular self-assembly, making them highly valuable in the field of optoelectronics .
Preparation Methods
The synthesis of 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one involves several steps. The chemical structure of this compound has been determined using 1H NMR and FT-IR spectroscopy. The mesophase of the compound was investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) methods .
A common synthetic route involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form 3,3′,4,4′-tetrakis(hexyloxy)biphenyl, followed by further reactions to introduce the pentyloxy groups and the hexan-1-one moiety . Industrial production methods typically involve free radical polymerization using AIBN as an initiator .
Chemical Reactions Analysis
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one has a wide range of scientific research applications. In chemistry, it is used as a molecular organic material for optoelectronic devices due to its high charge carrier mobility and photoconductivity . In biology, it is studied for its potential use in biosensors and bioimaging .
In the field of medicine, this compound is being explored for its potential in drug delivery systems and as a component in medical imaging devices . Industrial applications include its use in the production of advanced materials for electronic displays and solar cells .
Mechanism of Action
The mechanism of action of 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one involves its ability to form ordered columnar structures through molecular self-assembly. This property is due to the balance between the rigid core and the flexible side chains of the discotic liquid crystal molecules .
The molecular targets and pathways involved in its action include the interaction of the rigid cores of the discotic molecules, which leads to the formation of columnar phases. The flexible side chains at the edges of the molecules are formed by relatively weak van der Waals forces, which contribute to the mobility of the molecules .
Comparison with Similar Compounds
1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is unique compared to other similar compounds due to its specific combination of pentyloxy groups and the hexan-1-one moiety. Similar compounds include 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene and 4-{6-[3,6,7,10,11-pentakis(hexyloxy)triphenylen-2-yloxy]hexyloxy}pyridine .
These similar compounds also exhibit liquid crystalline properties and are used in various optoelectronic applications. the specific arrangement of functional groups in this compound provides it with unique properties that make it particularly valuable in certain applications .
Properties
CAS No. |
184843-83-2 |
|---|---|
Molecular Formula |
C49H72O6 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
1-(3,6,7,10,11-pentapentoxytriphenylen-2-yl)hexan-1-one |
InChI |
InChI=1S/C49H72O6/c1-7-13-19-25-44(50)43-31-37-38(32-45(43)51-26-20-14-8-2)40-34-47(53-28-22-16-10-4)49(55-30-24-18-12-6)36-42(40)41-35-48(54-29-23-17-11-5)46(33-39(37)41)52-27-21-15-9-3/h31-36H,7-30H2,1-6H3 |
InChI Key |
ROMWQQVFAUUGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
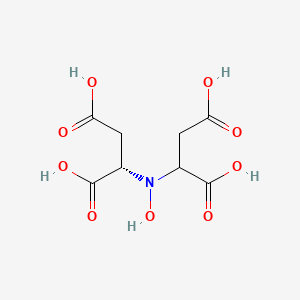
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
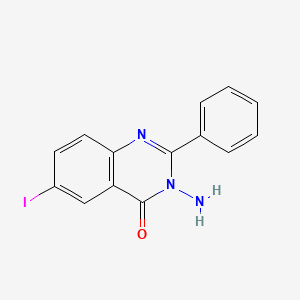
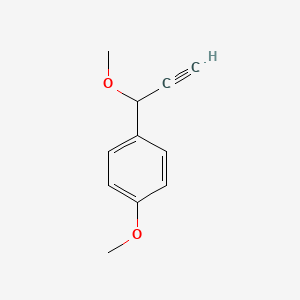
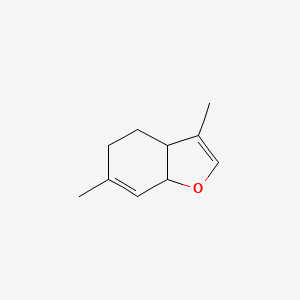
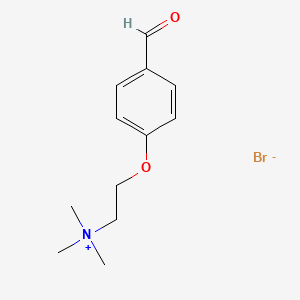
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
